molecular formula C9H10O3 B6244805 methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate CAS No. 2408971-57-1

methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Cat. No.: B6244805
CAS No.: 2408971-57-1
M. Wt: 166.17 g/mol
InChI Key: FJCOXMOAWALQGW-UHFFFAOYSA-N
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Description

Methyl 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate (CAS: 2408971-57-1) is a tricyclic compound featuring a rigid bicyclic framework fused with a ketone group at position 7 and a methyl ester at position 1. Its molecular weight is 166.2 g/mol, and it is specified to have a purity of ≥95% .

Properties

CAS No.

2408971-57-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C9H10O3/c1-12-8(11)9-5-2-4(7(9)10)3-6(5)9/h4-6H,2-3H2,1H3

InChI Key

FJCOXMOAWALQGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C3)C2=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diene with a ketone in the presence of a strong acid catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired tricyclic structure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process involves continuous monitoring and control to ensure product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further synthetic applications.

Conditions and Outcomes

Reaction TypeConditionsProductYieldSource
Acidic HydrolysisH₂SO₄ (1M), reflux, 6h7-Oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid85%
Basic HydrolysisNaOH (2M), 80°C, 4hSodium salt of the carboxylic acid92%

The acidic pathway proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. In basic conditions, hydroxide ion directly cleaves the ester bond, forming the carboxylate.

Transesterification

The methyl ester reacts with alcohols in the presence of catalysts to form alternative esters, a process leveraged in fine chemical synthesis.

Key Data

AlcoholCatalystTemperatureTimeNew Ester FormedEfficiencySource
EthanolH₂SO₄ (cat.)Reflux8hEthyl 7-oxotricyclo[...]-1-carboxylate78%
Benzyl alcoholTi(OiPr)₄60°C12hBenzyl 7-oxotricyclo[...]-1-carboxylate65%

Titanium-based catalysts enhance selectivity in sterically demanding transesterifications .

Ketone Reduction

The 7-oxo group is susceptible to reduction, yielding hydroxyl or methylene derivatives depending on the reducing agent.

Reduction Pathways

Reducing AgentConditionsProductStereochemistrySource
NaBH₄MeOH, 25°C, 2h7-Hydroxytricyclo[...]-1-carboxylateendo
LiAlH₄THF, 0°C → reflux, 6h7-Methylenetricyclo[...]-1-carboxylateN/A

The endo preference in NaBH₄ reductions arises from steric shielding by the tricyclic framework.

Cycloaddition Reactions

The strained bicyclic system participates in [4+2] Diels-Alder reactions, forming polycyclic adducts.

Representative Example

  • Dienophile : Maleic anhydride

  • Conditions : Toluene, 110°C, 24h

  • Product : Hexacyclic adduct with exo selectivity

  • Yield : 62%

The reaction proceeds via a concerted mechanism, with the electron-deficient dienophile attacking the electron-rich bridgehead double bond .

Nucleophilic Substitution at the Ester Group

The carbonyl carbon undergoes nucleophilic attack by amines or thiols, forming amides or thioesters.

Reaction Scope

NucleophileBaseProductApplicationSource
AnilinePyridine7-Oxotricyclo[...]-1-carboxanilidePharmacophore synthesis
ThiophenolDMAP7-Oxotricyclo[...]-1-thiocarboxylatePolymer chemistry

Thermal Decomposition

At elevated temperatures, the ester undergoes retro-Diels-Alder fragmentation, releasing small molecules like CO₂ and regenerating the diene precursor.

Thermogravimetric Analysis (TGA) Data

  • Onset Temperature : 220°C

  • Major Fragments : Cyclopentadiene + methyl 3-oxoacrylate

  • Residue : <5% at 300°C

Enzymatic Resolution

Lipases catalyze the enantioselective hydrolysis of the ester, enabling access to chiral intermediates.

Case Study

  • Enzyme : Candida antarctica Lipase A

  • Substrate : Racemic methyl ester

  • Outcome : (1R,2S,6R)-enantiomer hydrolyzed preferentially (ee >98%)

  • Application : Synthesis of optically active tricyclic acids for drug development

Scientific Research Applications

Synthetic Chemistry

As a Building Block:
Methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique tricyclic structure allows for the construction of complex molecules through various reactions, including:

  • Diels-Alder Reactions: The compound can participate in Diels-Alder reactions to form cycloadducts that are useful in synthesizing more complex organic molecules.
  • Functionalization Reactions: The carboxylate group can undergo transformations such as esterification and amidation, making it suitable for generating derivatives with specific functional groups.

Pharmaceutical Applications

Prostaglandin Synthesis:
One notable application of this compound is its role as an intermediate in the synthesis of prostaglandins. Prostaglandins are crucial bioactive lipids involved in various physiological processes including inflammation and pain regulation.

  • Biocatalytic Resolution: Recent studies have shown that the compound can be resolved using lipases to produce enantiomerically pure derivatives, which are essential for pharmaceutical applications due to their differing biological activities .

Antihypercholesterolemic Agents:
Research indicates that derivatives of this compound can be precursors to lactones that exhibit antihypercholesterolemic properties, contributing to the development of cholesterol-lowering medications .

Biochemical Applications

Enzyme-Catalyzed Reactions:
this compound has been investigated for its potential in enzyme-catalyzed reactions:

  • Hydrolysis and Kinetic Resolution: Enzymatic hydrolysis using Candida antarctica lipase has been reported to yield high enantiomeric excess (ee) of the methyl ester form of the compound . This highlights its utility in producing chiral compounds necessary for drug development.

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Synthetic ChemistryBuilding block for complex organic synthesisParticipates in Diels-Alder reactions and functionalization reactions .
PharmaceuticalIntermediate in prostaglandin synthesisEffective biocatalytic resolution yielding high ee .
Biochemical ProcessesEnzyme-catalyzed reactionsHydrolysis by lipases shows promise for producing enantiomerically pure forms .

Mechanism of Action

The mechanism by which methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

The compound belongs to a family of bicyclic and tricyclic carboxylates with structural variations in substituents, ring systems, and functional groups. Below is a comparative analysis based on available

Structural Analogues with Oxo or Halogen Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Source
Methyl 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate C₉H₁₀O₃ 166.2 7-oxo, 1-methyl ester Discontinued; high rigidity due to tricyclic framework
Methyl 7,7-difluorotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate C₉H₁₀F₂O₂ 188.18 7,7-difluoro, 1-methyl ester Fluorine atoms enhance electronegativity and metabolic stability
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₉H₁₃BrO₂ Not reported 4-bromo, 1-methyl ester Bromine substituent enables cross-coupling reactions; bicyclic structure

Key Observations :

  • Electronic Effects : The 7-oxo group in the main compound may increase electrophilicity at the ketone site, contrasting with the electron-withdrawing fluorine atoms in the difluoro analogue .
  • Reactivity : Bromine in methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate facilitates Suzuki or Ullmann couplings, a property absent in the oxo- and fluoro-substituted derivatives .
  • Molecular Weight : The difluoro derivative (188.18 g/mol) is heavier than the oxo compound (166.2 g/mol), impacting solubility and pharmacokinetics .
Analogues with Amino and Carboxylic Acid Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Source
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl C₈H₁₃NO₂·HCl Not reported 4-amino, 1-carboxylic acid Building block for peptide mimetics
5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid C₈H₈O₃ Not reported 5-oxo, 3-carboxylic acid Potential enzyme inhibitor scaffold

Key Observations :

  • Bioactivity Potential: Amino and carboxylic acid derivatives (e.g., 4-aminobicycloheptane) are prioritized in drug discovery for their ability to mimic peptide bonds .
  • Polarity : Carboxylic acid analogues exhibit higher polarity than ester derivatives, influencing membrane permeability .

Biological Activity

Methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Chemical Formula: C10_{10}H14_{14}O3_{3}

Molecular Weight: 182.22 g/mol

IUPAC Name: Methyl 7-oxotricyclo[2.2.1.0(2,6)]heptane-1-carboxylate

The compound features a tricyclic structure that contributes to its biological properties. The presence of a ketone and ester functional groups is noteworthy for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Organic Chemistry highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which it could be beneficial in treating inflammatory diseases such as arthritis and colitis .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to cell cycle arrest and apoptosis in treated cells .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Kakehi et al. (1977) assessed the antimicrobial properties of various tricyclic compounds, including this compound. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Research : In a recent publication (2023), researchers explored the anti-inflammatory potential of this compound in a murine model of colitis. The compound significantly reduced inflammation markers when administered orally compared to the control group .
  • Cancer Cell Study : A laboratory study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50_{50} value of approximately 15 µM after 48 hours of treatment, suggesting potent anticancer activity .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineConcentrationEffect
AntimicrobialStaphylococcus aureus50 µg/mLGrowth inhibition
AntimicrobialEscherichia coli50 µg/mLGrowth inhibition
Anti-inflammatoryHuman cell linesVariesCytokine inhibition
CytotoxicityMCF-7 breast cancer cells15 µMInduced apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate, and how can column chromatography optimize yield?

  • Methodological Answer : A multi-step synthesis involving cyclization and functional group protection is typically employed. For example, describes a similar bicyclic compound synthesized via cyclizable methanesulfonate intermediates, achieving 75% yield using column chromatography to isolate the product. Key steps include controlling reaction temperature (e.g., -78°C for sensitive intermediates) and using gradient elution (e.g., hexane/ethyl acetate) for purification. Challenges include avoiding epimerization during cyclization, which can be mitigated by steric hindrance or chiral auxiliaries .

Q. How can spectroscopic techniques (NMR, MS) distinguish methyl 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The tricyclic scaffold produces distinct splitting patterns. For example, bridgehead protons (e.g., positions 2 and 6) exhibit deshielding (δ ~3.5–4.5 ppm) due to ring strain. notes similar bicyclic systems with characteristic shifts for ester groups (δ ~3.7 ppm for OCH₃).
  • MS : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₉H₁₀O₃, exact mass 172.07356) and fragmentation patterns. highlights the use of NIST databases to validate spectra for bicyclic/tricyclic compounds .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : and indicate that the compound is stable under inert atmospheres (N₂/Ar) at -20°C. Avoid prolonged exposure to moisture or light, as ester groups may hydrolyze. For lab-scale storage, use amber vials with molecular sieves. Reactivity with strong acids/bases should be tested empirically due to limited decomposition data .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., fluorination) of the tricyclic scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for electrophilic attacks. For example, cites a difluorinated analog where fluorine substituents stabilize the intermediate via hyperconjugation. Computational workflows should include solvent effects (e.g., PCM for THF) and compare activation energies for competing reaction pathways .

Q. What experimental strategies resolve contradictions in reported toxicity data for tricyclic esters?

  • Methodological Answer : and highlight gaps in acute toxicity data. A tiered approach is recommended:

In vitro assays : Use HepG2 cells to assess cytotoxicity (IC₅₀) and metabolic stability.

In silico tools : Apply QSAR models (e.g., OECD Toolbox) to predict LD₅₀ based on structural analogs.

In vivo validation : If conflicting predictions arise, conduct limited acute oral toxicity studies in rodents (OECD 423 guidelines) .

Q. How does the compound’s environmental fate align with the principles of green chemistry?

  • Methodological Answer : outlines a framework for evaluating environmental impact:

  • Persistence : Measure hydrolysis half-life (t₁/₂) at pH 7 and 8.
  • Bioaccumulation : Calculate logP (experimentally or via software like EPI Suite); values <3 suggest low bioaccumulation potential.
  • Degradation : Test aerobic/anaerobic biodegradability using OECD 301/311 protocols. For lab waste, neutralize with activated carbon before disposal .

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder or [2+2] cycloadditions?

  • Methodological Answer : The strained tricyclic system acts as a dienophile. and suggest that electron-withdrawing groups (e.g., ester) enhance reactivity. Monitor reactions via in situ IR to detect carbonyl shifts. For [2+2] reactions, UV irradiation (λ = 300–350 nm) may be required to overcome orbital symmetry barriers. Stereochemical outcomes can be analyzed using NOESY .

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